Lonomycin
CAS No.:
Cat. No.: VC1745422
Molecular Formula: C44H76O14
Molecular Weight: 829.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H76O14 |
|---|---|
| Molecular Weight | 829.1 g/mol |
| IUPAC Name | 2-[2-hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |
| Standard InChI | InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46) |
| Standard InChI Key | BKZOUCVNTCLNFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |
Introduction
Isolation and Production
Source Organism
Lonomycin was first isolated from the culture broth of Streptomyces ribosidificus strain TM-481, an actinomycete soil bacterium . This species belongs to the Streptomyces genus, which is known for producing numerous clinically significant antibiotics and other bioactive compounds.
Fermentation and Extraction
The production of lonomycin involves aerobic fermentation of Streptomyces ribosidificus under controlled conditions. The antibiotic is typically extracted from the culture filtrate using organic solvents, followed by multiple purification steps including chromatography to obtain the pure compound. The antibiotic is commonly isolated as its sodium salt, appearing as colorless crystalline prisms .
Chemical Properties and Structure
Physical Properties
Lonomycin A, the principal compound of the lonomycin series, is obtained as a sodium salt with the following characteristics:
| Property | Lonomycin A (Sodium Salt) |
|---|---|
| Molecular Formula | C44H75O14Na |
| Molecular Weight | 850 g/mol |
| Physical Appearance | Colorless prism |
| Melting Point | 188-189°C |
| UV Absorption | No maxima in the ultraviolet region |
| Functional Groups | Carboxyl group, four methoxyl groups |
The compound has no absorption maxima in the ultraviolet region, distinguishing it from many other antibiotics. Infrared and NMR spectroscopic data indicate the presence of a carboxyl group and four methoxyl groups in the structure .
Structural Characteristics
Lonomycin possesses a complex polycyclic structure typical of polyether antibiotics. X-ray crystallographic studies of lonomycin's thallium salt reveal that the molecule contains six ring systems: three five-membered rings with envelope conformations and three six-membered rings with chair conformations .
Structural Variants of Lonomycin
Lonomycin B and C
In addition to the principal compound (Lonomycin A), two related variants have been isolated from the same bacterial strain: Lonomycin B and Lonomycin C .
| Characteristic | Lonomycin A | Lonomycin B | Lonomycin C |
|---|---|---|---|
| Molecular Formula | C44H75O14Na | C44H75O14Na | C43H73O14Na |
| Molecular Weight | 850 g/mol | 851.07 g/mol | 837.04 g/mol |
| Melting Point | 188-189°C | 181-182°C | 186-187°C |
| Structural Relation | - | Stereoisomer of A | Demethyl derivative |
| Antimicrobial Activity | Higher | Slightly lower than A | Slightly lower than A |
Lonomycin B is a stereoisomer of Lonomycin A, while Lonomycin C is believed to be a demethyl derivative of either Lonomycin A or B. Mass spectral analysis of the methyl esters of Lonomycin C showed a peak at m/e 810 due to M+-H2O, which is smaller by 14 mass units than the corresponding peak at m/e 824 observed in the methyl esters of Lonomycin A and B .
Structural Relationship to Other Polyethers
Lonomycin is structurally related to other polyether antibiotics, particularly promomycin. This structural similarity extends to functional aspects, as several polyether antibiotics share similar mechanisms of action based on their ionophoric properties .
Biological Activities
Antimicrobial Properties
Lonomycin demonstrates significant antimicrobial activity, particularly against gram-positive bacteria . The antimicrobial spectrum includes numerous pathogenic bacterial species, making it a compound of interest for potential therapeutic applications.
Lonomycin B and C show slightly reduced antimicrobial activity compared to Lonomycin A, though they maintain the same general spectrum of activity . This structure-activity relationship provides insights into which structural elements are crucial for the compound's biological function.
Ionophoric Activity
As a polyether antibiotic, lonomycin functions primarily as an ionophore, forming complexes with metal ions and facilitating their transport across biological membranes. This mechanism is similar to other polyether antibiotics such as ionomycin, which specifically complexes with calcium ions .
The ionophoric activity disrupts the ionic balance in cells, particularly in prokaryotic cells, leading to cell death. This mechanism of action differs from many conventional antibiotics that target specific enzymes or cellular processes.
Antiparasitic Activity
Research has indicated that Lonomycin A has toxoplasmacidal activity in host cells, suggesting potential applications against parasitic infections . This activity adds to the diverse biological effects observed with polyether antibiotics.
Chemical Synthesis
The first asymmetric synthesis of lonomycin has been achieved, representing a significant advancement in synthetic organic chemistry due to the compound's structural complexity. The synthetic approach involved assembling the skeleton through the synthesis and union of two subunits comprising the C1-C11 and C12-C30 portions of the structure .
These fragments were constructed utilizing auxiliary-based asymmetric aldol and acylation reactions to control the absolute stereochemical relationships in the structure. The majority of the 1,2-dioxygen relationships in the polyether portion of the molecule were established through a succession of epoxidation reactions which were transformed through intramolecular heterocyclization to establish rings D, E, and F .
The major subunits were coupled through a highly diastereoselective aldol reaction to construct the C11-C12 bond. Spiroketalization followed by selective methylation of the C11 hydroxyl provided the protected ionophore in high yield .
Crystallographic Studies
Detailed X-ray crystallographic studies have been conducted on the thallium salt of lonomycin, providing precise structural information. The crystals are orthorhombic, belonging to the space group P2₁2₁2₁, with the following unit cell parameters :
| Parameter | Value |
|---|---|
| a | 16.257(2) Å |
| b | 25.731(4) Å |
| c | 12.502(2) Å |
| Z | 4 |
| Refinement Parameter (R) | 0.075 for 3,225 reflections |
The three-dimensional structure reveals that the lonomycin molecule adopts a circular conformation, with the thallium ion located within a cavity formed by the molecule. This structural arrangement is crucial for its ionophoric function and provides insights into the mechanism by which lonomycin transports metal ions across membranes .
Comparative Studies with Related Compounds
Relationship to Ionomycin
While distinct compounds, lonomycin and ionomycin share similar properties as polyether ionophores. Ionomycin, produced by Streptomyces conglobatus, specifically binds calcium ions (Ca²⁺) in a 1:1 ratio and is commonly used in research to raise intracellular calcium levels .
Both compounds demonstrate the characteristic ionophoric activities of polyether antibiotics, though they differ in their specific ion selectivity and structural details.
Comparative Antimicrobial Activity
Studies comparing the antimicrobial activities of various polyether antibiotics have found that lonomycin belongs to a broader class of compounds with similar mechanisms but varying potencies. Related compounds such as salinomycin, monensin, and nigericin also demonstrate antibiosis-promoting activities, suggesting a common mechanism among this class .
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